In-depth Technical Guide: Diiodo(1,5-cyclooctadiene)platinum(II)
In-depth Technical Guide: Diiodo(1,5-cyclooctadiene)platinum(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiodo(1,5-cyclooctadiene)platinum(II), often abbreviated as Pt(cod)I₂, is an organometallic compound that serves as a precursor in the synthesis of various platinum complexes. While its dichloro analogue, Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(cod)Cl₂), is extensively studied and commercially available, detailed crystallographic data for the diiodo derivative is not as readily available in the surveyed literature. This guide provides a comprehensive overview of the available information on Diiodo(1,5-cyclooctadiene)platinum(II), including its synthesis and, for comparative purposes, the detailed crystal structure of its well-characterized dichloro analogue.
Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)
A reliable method for the synthesis of Diiodo(1,5-cyclooctadiene)platinum(II) involves the reaction of potassium tetrachloroplatinate(II) with 1,5-cyclooctadiene in the presence of potassium iodide.
Experimental Protocol: Synthesis
The following protocol is adapted from established synthetic procedures for related platinum-diene complexes.
Materials:
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Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
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1,5-Cyclooctadiene (COD)
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Potassium iodide (KI)
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Sodium metabisulfite (Na₂S₂O₅)
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Deionized water
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Methylene chloride (CH₂Cl₂)
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Petroleum ether
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Silica gel (chromatography grade)
Procedure:
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A suspension of hydrated chloroplatinic acid is reacted with sodium bromide in glacial acetic acid. For the diiodo analog, a similar procedure starting with a platinum(IV) or platinum(II) chloride salt is followed by the addition of potassium iodide.
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To a solution of potassium tetrachloroplatinate(II) in water, an excess of potassium iodide is added.
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1,5-cyclooctadiene is then added to the solution, and the mixture is stirred.
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A solution of sodium metabisulfite in water is added to the suspension until the solution becomes colorless, indicating the reduction of any platinum(IV) species and the formation of the platinum(II) complex.
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The resulting yellow precipitate of Diiodo(1,5-cyclooctadiene)platinum(II) is collected by filtration.
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The crude product is washed with water and diethyl ether.
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For purification, the product is redissolved in boiling methylene chloride.
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Chromatographic grade silica gel is added to the solution, which is then filtered.
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The filtrate is concentrated by evaporation, and the pure product is precipitated by the addition of petroleum ether.
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The purified yellow crystals are collected by filtration, washed with petroleum ether, and dried.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Diiodo(1,5-cyclooctadiene)platinum(II).
Crystal Structure Analysis
Comparative Crystal Structure Data: Dichloro(1,5-cyclooctadiene)platinum(II)
The crystal structure of Dichloro(1,5-cyclooctadiene)platinum(II) reveals a square planar coordination geometry around the platinum(II) center. The two chlorine atoms and the midpoints of the two double bonds of the cyclooctadiene ligand occupy the four coordination sites.
Table 1: Crystallographic Data for Dichloro(1,5-cyclooctadiene)platinum(II)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.846(5) |
| b (Å) | 9.668(6) |
| c (Å) | 11.530(7) |
| β (°) | 98.31(1) |
| Volume (ų) | 865.4 |
| Z | 4 |
Table 2: Selected Bond Lengths and Angles for Dichloro(1,5-cyclooctadiene)platinum(II)
| Bond | Length (Å) | Angle | Degree (°) |
| Pt-Cl1 | 2.324(2) | Cl1-Pt-Cl2 | 90.53(8) |
| Pt-Cl2 | 2.319(2) | M1-Pt-M2 | 87.2 |
| Pt-M1 | 2.018 | M1-Pt-Cl1 | 90.9 |
| Pt-M2 | 2.022 | M2-Pt-Cl2 | 91.4 |
*M1 and M2 represent the midpoints of the C=C double bonds of the cyclooctadiene ligand.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following outlines a general procedure for the determination of a crystal structure, which would be applicable to Diiodo(1,5-cyclooctadiene)platinum(II).
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Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.
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Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The diffractometer is equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
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Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.
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Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavy atoms (platinum and iodine). The remaining non-hydrogen atoms are located from difference Fourier maps. The structure is then refined by full-matrix least-squares methods, minimizing the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Conclusion
Diiodo(1,5-cyclooctadiene)platinum(II) is a valuable precursor in platinum chemistry. While a detailed crystal structure analysis is not currently available in the public domain, its synthesis is well-established. The crystallographic data of its dichloro analogue provides a strong basis for understanding its molecular geometry, which is expected to be a distorted square planar environment around the platinum(II) center. Further research involving the single-crystal X-ray diffraction of Diiodo(1,5-cyclooctadiene)platinum(II) would be beneficial to the scientific community to provide a more complete understanding of its structural characteristics.
